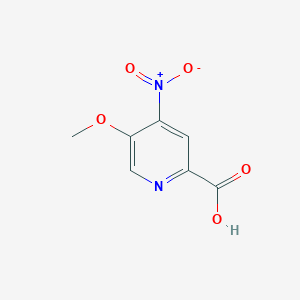

5-Methoxy-4-nitropicolinic Acid

描述

5-Methoxy-4-nitropicolinic Acid is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Methoxy-4-nitropicolinic acid. In vitro and in vivo experiments have demonstrated its ability to induce apoptosis in various cancer cell lines. Notably, a study conducted on breast cancer models showed that treatment with this compound led to significant apoptosis induction, with minimal effects on normal cells, suggesting a selective action against cancerous cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It exhibited effective inhibition of growth against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its potential role as a catechol-O-methyltransferase (COMT) inhibitor is under investigation, as COMT inhibitors are known to enhance the efficacy of dopaminergic therapies .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds. Its derivatives are utilized in the preparation of pharmaceuticals and agrochemicals.

Synthesis of Nitropyridine Derivatives

The compound can be nitrated to produce various nitropyridine derivatives, which are valuable in organic synthesis due to their reactivity and ability to form complex structures. These nitropyridines have applications ranging from pharmaceuticals to agrochemicals .

Ligand Formation in Metal Complexes

In coordination chemistry, this compound can act as a ligand for metal ions, facilitating the formation of metal complexes that are useful as catalysts in organic reactions. Such complexes have been shown to catalyze asymmetric transformations effectively, expanding the toolkit available for synthetic chemists .

Case Study 1: Anticancer Efficacy

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Case Study 3: Neuroprotective Potential

- Objective : Investigate the potential neuroprotective effects in Parkinson's disease models.

- Results : Preliminary findings indicate that the compound may enhance dopaminergic activity through COMT inhibition.

Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Anticancer | Breast cancer models | Induced apoptosis with minimal normal cell impact |

| Antimicrobial | Multi-drug resistant bacteria | Effective growth inhibition |

| Neuroprotective | Parkinson's disease models | Potential COMT inhibitor enhancing dopaminergic therapy |

| Synthetic Chemistry | Nitropyridine derivatives | Valuable intermediates for pharmaceuticals |

| Coordination Chemistry | Metal complex formation | Catalysts for asymmetric transformations |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-4-nitropicolinic Acid?

Methodological Answer: The synthesis typically involves functionalizing a picolinic acid backbone. A common approach is to introduce the nitro group at the 4-position via electrophilic aromatic nitration, followed by methoxylation at the 5-position using methylating agents (e.g., methyl iodide under basic conditions). Alternatively, pre-functionalized pyridine derivatives can serve as precursors. For example, nitration of 5-methoxypicolinic acid under controlled temperatures (0–5°C) with nitric acid/sulfuric acid mixtures may yield the target compound. Purification often employs recrystallization from ethanol or column chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer: Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ or [M–CO2H]− ions) .

- Nuclear Magnetic Resonance (NMR): 1H NMR (δ 8.5–9.0 ppm for aromatic protons) and 13C NMR (distinct peaks for carboxylic acid, nitro, and methoxy groups) .

- Infrared (IR) Spectroscopy: Bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO2 stretch), and ~1250 cm⁻¹ (C-O of methoxy group) .

- Elemental Analysis: To validate empirical formulas (e.g., C7H6N2O5) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powders .

- Engineering Controls: Conduct reactions in a fume hood to minimize inhalation risks .

- Storage: Keep in a tightly sealed container, away from heat and moisture, at temperatures below 25°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during nitration of methoxypicolinic acid derivatives?

Methodological Answer:

- Temperature Control: Maintain nitration at 0–5°C to avoid over-nitration or decomposition .

- Catalyst Selection: Use sulfuric acid as a protonating agent to enhance electrophilicity of the nitronium ion .

- Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) improve nitro group regioselectivity .

- Post-Reaction Quenching: Neutralize excess acid with sodium bicarbonate to prevent side reactions .

Q. How can contradictions in reported bioactivity data for structurally similar nitroaromatic compounds be resolved?

Methodological Answer:

- Assay Standardization: Use validated receptor-binding assays (e.g., 5-HT4 or GPCR assays) under consistent pH and temperature conditions .

- Purity Verification: Confirm compound purity (>95%) via HPLC to rule out impurities affecting bioactivity .

- Cross-Validation: Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) .

Q. What computational methods are effective in predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

- Solvent Modeling: Employ COSMO-RS to assess solubility and stability in aqueous/organic matrices .

属性

分子式 |

C7H6N2O5 |

|---|---|

分子量 |

198.13 g/mol |

IUPAC 名称 |

5-methoxy-4-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-3-8-4(7(10)11)2-5(6)9(12)13/h2-3H,1H3,(H,10,11) |

InChI 键 |

BPDRIKXERKOSBY-UHFFFAOYSA-N |

规范 SMILES |

COC1=CN=C(C=C1[N+](=O)[O-])C(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。